Piperic acid

Inflammation Enzyme Inhibition Drug Discovery

Piperine-based research often encounters potency ceilings in enzyme inhibition and antioxidant assays. Piperic acid (CAS 5285-18-7) resolves this with validated, quantifiable advantages: • 1.9-fold greater LOX inhibition vs piperine - optimal scaffold for anti-inflammatory drug design • 3.2-fold higher DPPH radical scavenging (IC50-validated) - superior natural antioxidant • Broad-spectrum antibacterial activity (MIC <325 µg/mL) - effective against strains where piperine fails Supplied at ≥97% purity with documented enzyme inhibition profiles against bacterial (SXL) and pancreatic (CPL) lipases. Suitable for medicinal chemistry, food preservation, and cosmetic research.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 5285-18-7
Cat. No. B1678433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperic acid
CAS5285-18-7
SynonymsPiperic acid;  NSC 129538;  NSC-129538;  NSC129538
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O
InChIInChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+
InChIKeyRHBGITBPARBDPH-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piperic Acid: Compound Overview


Piperic acid (CAS 5285-18-7), also known as 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid, is a benzodioxole-class organic compound obtained via alkaline hydrolysis of the black pepper alkaloid piperine [1]. It serves as a key intermediate and scaffold for synthesizing bioactive derivatives, and as a standalone research compound with demonstrated antioxidant, antibacterial, and enzyme-inhibitory properties in vitro [2]. This guide provides a quantitative, comparator-based evidence framework to support informed scientific selection and procurement.

Piperic Acid vs. Piperine: Key Differences


The conversion of the piperine amide to the piperic acid carboxyl group fundamentally alters the molecule's physicochemical and biological profile [1]. This structural modification is not trivial; it directly impacts key parameters such as enzyme binding affinity, free radical scavenging capacity, and antimicrobial potency [2][3]. Consequently, assuming functional interchangeability with piperine or other piperamide derivatives introduces significant risk of experimental failure or suboptimal product performance. The quantitative evidence detailed below demonstrates precisely where and by what magnitude piperic acid diverges from its closest comparators, establishing clear, data-driven criteria for its prioritization in research and industrial applications.

Piperic Acid: Comparative Bioactivity


LOX Inhibition vs. Piperine

Piperic acid demonstrates a significantly lower half-maximal inhibitory concentration (IC50) against lipoxygenase (LOX) compared to its parent compound, piperine. In a direct head-to-head study, piperic acid exhibited an IC50 of 45.17 µM, representing a 1.9-fold improvement in potency over piperine, which required an IC50 of 85.79 µM to achieve the same level of inhibition [1]. This enhanced activity is corroborated by binding thermodynamics: isothermal titration calorimetry (ITC) revealed a more favorable binding free energy for piperic acid (-8.09 kcal/mol) compared to piperine (-7.47 kcal/mol) [1].

Inflammation Enzyme Inhibition Drug Discovery

DPPH Radical Scavenging vs. Piperine

In a direct comparative assessment of antioxidant potential using the DPPH assay, piperic acid exhibited substantially greater radical scavenging activity than piperine. The determined IC50 for piperic acid was 2.75 mg/mL, which is 3.2 times lower (indicating higher potency) than the IC50 of 8.77 mg/mL observed for piperine under identical experimental conditions [1].

Antioxidant Free Radical Scavenging Food Science

Antibacterial Activity vs. Piperine

Piperic acid demonstrates superior and broad-spectrum antibacterial activity compared to piperine. In a comparative evaluation, synthesized piperic acid was found to be the most effective compound tested, exhibiting a minimum inhibitory concentration (MIC) of less than 325 µg/mL against all bacterial strains evaluated, including both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, K. pneumoniae) species [1]. This level of activity was not achieved by piperine under the same assay conditions, highlighting the functional gain conferred by the carboxyl moiety.

Antimicrobial Natural Preservative Microbiology

Lipase Inhibition vs. Piperine

Piperic acid demonstrates quantifiable, dose-dependent inhibition of key lipase enzymes implicated in obesity and acne. In vitro studies determined its IC50 against *Staphylococcus xylosus* lipase (SXL) to be 54 ± 0.48 µg/mL and against chicken pancreatic lipase (CPL) to be 88.9 ± 0.42 µg/mL [1]. Notably, at a concentration of 500 µg/mL, piperic acid achieved complete inhibition of SXL activity, a level of efficacy not observed with piperine under the same conditions, confirming a distinct and potent inhibitory profile relevant to dermatological and metabolic research.

Anti-Obesity Anti-Acne Enzyme Inhibition

Piperic Acid: Key Applications


LOX-Targeted Drug Discovery Scaffold

The 1.9-fold greater LOX inhibitory potency of piperic acid compared to piperine, as established by direct head-to-head comparison, positions it as a superior starting scaffold for medicinal chemistry programs targeting inflammatory diseases and certain cancers where LOX plays a key pathological role [1]. Its more favorable binding thermodynamics further support its use in rational drug design and structure-activity relationship (SAR) studies aimed at optimizing target engagement.

Natural Antioxidant for Food & Cosmetics

The 3.2-fold higher DPPH radical scavenging activity of piperic acid over piperine provides a clear, quantifiable rationale for its selection as a natural antioxidant [1]. In applications where concentration-dependent antioxidant efficacy is critical—such as extending shelf life in food products or protecting sensitive ingredients in cosmetic formulations—piperic acid offers a more potent and cost-effective alternative.

Natural Preservative & Antibacterial Tool

The demonstrated ability of piperic acid to achieve broad-spectrum antibacterial activity with an MIC below 325 µg/mL—a threshold its parent compound piperine fails to meet across multiple pathogenic strains—supports its application as a natural preservative in food systems or as a validated positive control in antimicrobial susceptibility testing [1].

Anti-Obesity & Dermatological Research Ingredient

The defined IC50 values for piperic acid against both bacterial (SXL) and pancreatic (CPL) lipases, coupled with its ability to achieve complete enzyme inhibition, validate its use as a specific research tool for studying lipid metabolism and acne pathogenesis [1]. This quantitative activity profile distinguishes it from piperine and supports its inclusion in formulations or assays designed to modulate lipase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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